molecular formula C27H25N7O B2997035 2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920225-93-0

2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No. B2997035
CAS RN: 920225-93-0
M. Wt: 463.545
InChI Key: HVTXOSJNTZJVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C27H25N7O and its molecular weight is 463.545. The purity is usually 95%.
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Scientific Research Applications

Naphthalene Derivatives

Naphthalene derivatives have been widely explored for their medicinal and biological applications, demonstrating significant potential in drug development, particularly as anticancer and antimicrobial agents. For instance, naphthalimide compounds, which share the naphthalene core with the compound of interest, have shown extensive potential in medicinal applications, including anticancer therapies and diagnostic agents, due to their ability to interact with various biological molecules (Huo-Hui Gong et al., 2016). Similarly, microbial biodegradation studies of polyaromatic hydrocarbons, including naphthalene, provide insights into environmental detoxification and bioremediation applications (R. Peng et al., 2008).

Triazolo[4,5-d]pyrimidines

The triazolo[4,5-d]pyrimidine moiety is recognized for its broad spectrum of biological activities. Compounds incorporating this structure have been studied for their antibacterial, antiviral, and anticancer properties. This suggests potential research applications of the subject compound in developing novel therapeutic agents targeting various diseases (S. Cascioferro et al., 2017).

Arylpiperazines

Arylpiperazine derivatives are another significant class related to the compound . These derivatives have found extensive use in the treatment of depression, psychosis, and anxiety, indicating the potential of the subject compound in neurological and psychological research (S. Caccia, 2007). The mechanism of action often involves interactions with serotonin receptors, suggesting a pathway for exploring the pharmacological effects of the compound.

properties

IUPAC Name

1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N7O/c1-19-9-11-22(12-10-19)34-27-25(30-31-34)26(28-18-29-27)33-15-13-32(14-16-33)24(35)17-21-7-4-6-20-5-2-3-8-23(20)21/h2-12,18H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTXOSJNTZJVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=CC6=CC=CC=C65)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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